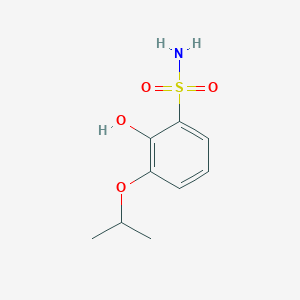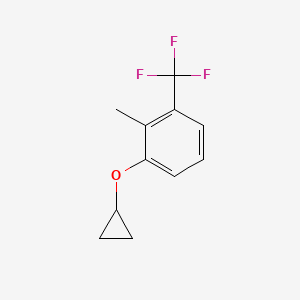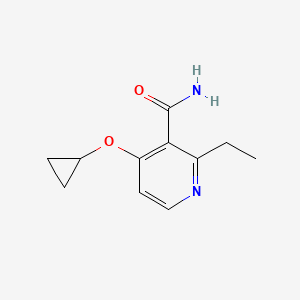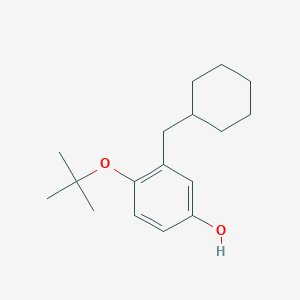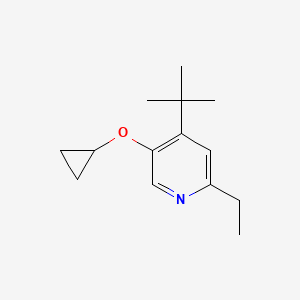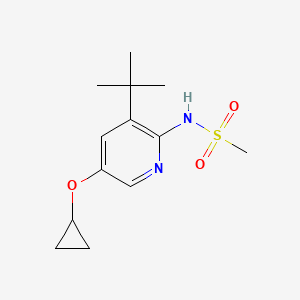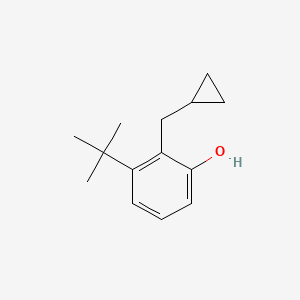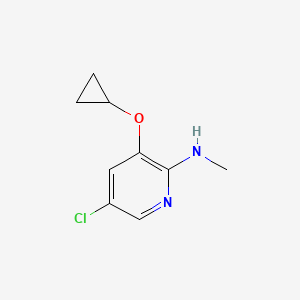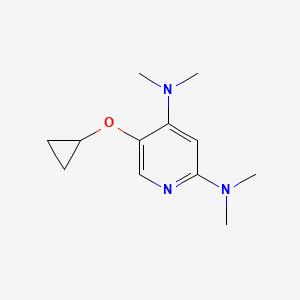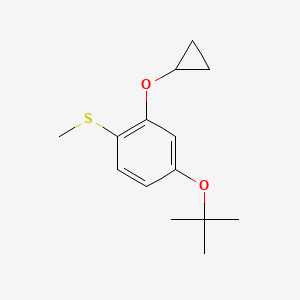
(4-Cyclopropoxy-6-ethylpyridin-3-YL)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Cyclopropoxy-6-ethylpyridin-3-YL)methanamine is an organic compound that belongs to the class of pyridines. This compound features a pyridine ring substituted with a cyclopropoxy group at the 4-position, an ethyl group at the 6-position, and a methanamine group at the 3-position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyclopropoxy-6-ethylpyridin-3-YL)methanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and ammonia.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable leaving group.
Ethyl Group Addition: The ethyl group can be added through an alkylation reaction using ethyl halides.
Methanamine Group Introduction: The methanamine group can be introduced through a reductive amination reaction using formaldehyde and ammonia or an amine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to increase yield and efficiency. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the methanamine group may be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form various derivatives, such as the reduction of the pyridine ring to piperidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the cyclopropoxy or ethyl groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products:
Oxidation Products: Imines, nitriles, and carboxylic acids.
Reduction Products: Piperidine derivatives and amines.
Substitution Products: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(4-Cyclopropoxy-6-ethylpyridin-3-YL)methanamine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its use as a lead compound in drug discovery for treating various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biological Studies: The compound is used in biochemical assays to study its interactions with biological targets and pathways.
Industrial Applications: It may be used in the development of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4-Cyclopropoxy-6-ethylpyridin-3-YL)methanamine involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
(4-Methoxy-6-ethylpyridin-3-YL)methanamine: Similar structure but with a methoxy group instead of a cyclopropoxy group.
(4-Cyclopropoxy-6-methylpyridin-3-YL)methanamine: Similar structure but with a methyl group instead of an ethyl group.
(4-Cyclopropoxy-6-ethylpyridin-3-YL)ethanamine: Similar structure but with an ethanamine group instead of a methanamine group.
Uniqueness: (4-Cyclopropoxy-6-ethylpyridin-3-YL)methanamine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties
Propiedades
Fórmula molecular |
C11H16N2O |
|---|---|
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
(4-cyclopropyloxy-6-ethylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C11H16N2O/c1-2-9-5-11(14-10-3-4-10)8(6-12)7-13-9/h5,7,10H,2-4,6,12H2,1H3 |
Clave InChI |
ISLJHDPEIYJYOO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=N1)CN)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


